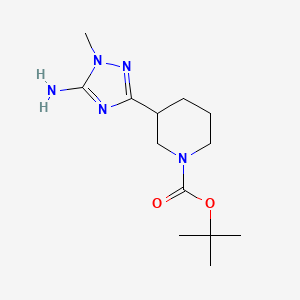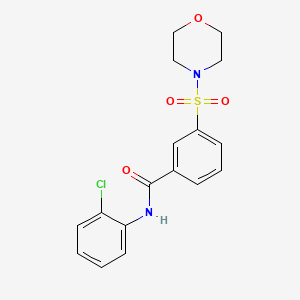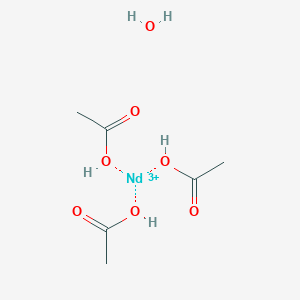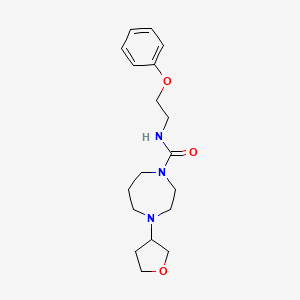
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDL-100,173, is a chemical compound that has been widely used in scientific research. MDB is a synthetic compound that has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Synthesis and Evaluation : The synthesis of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives has been explored for their potential anticonvulsant properties. For instance, compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known for their potent anticonvulsant activity, provide a basis for understanding the effects of structural analogs. These compounds have been synthesized and evaluated in various anticonvulsant models, demonstrating superior efficacy to phenytoin in the maximal electroshock seizure test, although they were inactive in other seizure models induced by agents like metrazol and strychnine (Lambert et al., 1995).
Herbicide Applications : Another interesting application of similar N-(dimethylphenyl) carboxamide derivatives is in the field of agriculture, where compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have shown herbicidal activity against annual and perennial grasses, indicating potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
Cytotoxic Activity for Cancer Therapy : Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structural elements similar to N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These compounds have shown potent cytotoxic effects, with some exhibiting IC50 values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)9-11)18-17(19)13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVYRNHDRAHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)


![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)




![4-methyl-N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2970373.png)